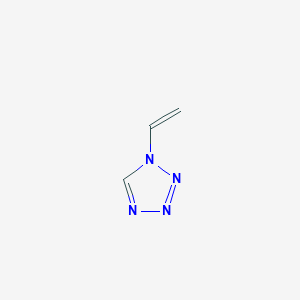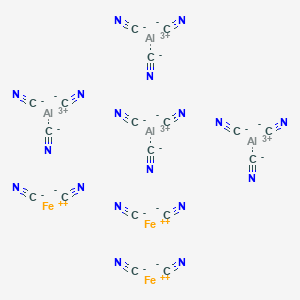
1-Ethenyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-1H-tetrazole, also known as 1-vinyl-1H-tetraazole, is a chemical compound with the molecular weight of 96.09 .
Synthesis Analysis
The synthesis of 1H-tetrazole derivatives, including 1-Ethenyl-1H-tetrazole, often involves the reaction of amines, triethyl orthoformate, and sodium azide . Acid-catalyzed alkylation of 1H-tetrazole with 2-chloro- and 2-bromoethanol has also been studied to obtain precursors to 2-vinyltetrazoles .Molecular Structure Analysis
The molecular structure of 1-Ethenyl-1H-tetrazole consists of a five-membered ring with four nitrogen atoms and one carbon atom .Chemical Reactions Analysis
Tetrazoles, including 1-Ethenyl-1H-tetrazole, are known to undergo various chemical reactions. They can react with strong oxidizers, acidic materials (strong acids, acid anhydrides, and acid chlorides) to release heat and toxic and corrosive gases . They can also react with some active metals to give new materials that are shock-sensitive explosives .Physical And Chemical Properties Analysis
1-Ethenyl-1H-tetrazole is an odorless white to light-yellow crystalline powder with a melting point of 15-16°C . It is soluble in water . When heated to decomposition, it emits toxic oxides of nitrogen fumes .Scientific Research Applications
Medicinal and Pharmaceutical Applications
Tetrazole and its derivatives, including 1-Ethenyl-1H-tetrazole, play a very important role in medicinal and pharmaceutical applications . They can be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .
Synthesis of Precursors to Tetrazole Monomers
The alkylation of 1H-tetrazole and 5-methyl-1H-tetrazole with 2-chloro- and 2-bromoethanol in concentrated sulfuric acid gives precursors to 2-ethenyl-2H-tetrazole and 2-ethenyl-5-methyl-2H-tetrazole in preparative yields . The alkylation process in deuterated sulfuric acid was studied by 1H NMR spectroscopy .
Inhibition of Aluminum Corrosion
1-Phenyl-1H-tetrazole-5-thiol, a derivative of 1H-tetrazole, is an effective inhibitor of aluminum corrosion in 1M HCl solution .
Synthesis of Oxacyclic Building Blocks
1-Phenyl-1H-tetrazole-5-thiol was used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .
Use in High-Energy Materials
Tetrazole polymers, which can be derived from 1-Ethenyl-1H-tetrazole, have attracted much interest in recent years for their application as high-energy materials, in particular as gun powders .
Use in Catalysis
Tetrazole polymers are also used in the field of catalysis . The unique set of properties of the tetrazole ring, which is characterized by high enthalpy of formation, high nitrogen content, and complexing ability, makes it suitable for this application .
Use in Ion-Exchange Membranes
Tetrazole polymers are used in ion-exchange membranes . Their unique properties make them suitable for this application .
Use in Photosensitive Polymers
Tetrazole polymers are used in photosensitive polymers . Their unique properties make them suitable for this application .
Safety and Hazards
1-Ethenyl-1H-tetrazole presents an extreme risk of explosion by shock, friction, fire, or other sources of ignition . It reacts violently with strong oxidizers and can react exothermically with reducing agents . Heating or burning releases toxic and corrosive nitrogen oxides, carbon monoxide, carbon dioxide .
Future Directions
There have been significant developments in the synthesis of 5-substituted 1H-tetrazoles, including 1-Ethenyl-1H-tetrazole . Researchers are still working to develop more efficient and ecofriendly methods for their synthesis . These compounds are being actively studied, are in various stages of clinical trials, or have recently been approved for use as pharmaceuticals .
Mechanism of Action
Target of Action
It’s known that tetrazole derivatives, such as oteseconazole and quilseconazole, inhibit the fungal enzyme cytochrome p450 . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Similar tetrazole compounds act by inhibiting the fungal enzyme cytochrome p450 . This inhibition disrupts the biosynthesis of ergosterol, leading to alterations in the fungal cell membrane’s structure and function .
Biochemical Pathways
Tetrazole compounds generally interfere with the ergosterol biosynthesis pathway by inhibiting the cytochrome p450 enzyme . This disruption can lead to downstream effects such as impaired fungal cell growth and proliferation .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 1-Ethenyl-1H-tetrazole may have good bioavailability and metabolic stability.
Result of Action
The inhibition of the cytochrome p450 enzyme by similar tetrazole compounds can lead to the disruption of fungal cell membrane integrity, impairing cell growth and proliferation .
properties
IUPAC Name |
1-ethenyltetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4/c1-2-7-3-4-5-6-7/h2-3H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHYKUNBEOOKRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=NN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508963 |
Source


|
| Record name | 1-Ethenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethenyl-1H-tetrazole | |
CAS RN |
17578-18-6 |
Source


|
| Record name | 1-Ethenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)

![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)



